molecular formula C26H25NO4 B3240787 N-Fmoc-N-ethyl-L-phenylalanine CAS No. 1446478-16-5

N-Fmoc-N-ethyl-L-phenylalanine

Cat. No.: B3240787
CAS No.: 1446478-16-5
M. Wt: 415.5 g/mol
InChI Key: DZDBYCUIFHWWLH-DEOSSOPVSA-N
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Description

N-Fmoc-N-ethyl-L-phenylalanine is a useful research compound. Its molecular formula is C26H25NO4 and its molecular weight is 415.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 415.17835828 g/mol and the complexity rating of the compound is 595. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-[ethyl(9H-fluoren-9-ylmethoxycarbonyl)amino]-3-phenylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25NO4/c1-2-27(24(25(28)29)16-18-10-4-3-5-11-18)26(30)31-17-23-21-14-8-6-12-19(21)20-13-7-9-15-22(20)23/h3-15,23-24H,2,16-17H2,1H3,(H,28,29)/t24-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZDBYCUIFHWWLH-DEOSSOPVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C(CC1=CC=CC=C1)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN([C@@H](CC1=CC=CC=C1)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101177902
Record name L-Phenylalanine, N-ethyl-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101177902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1446478-16-5
Record name L-Phenylalanine, N-ethyl-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1446478-16-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name L-Phenylalanine, N-ethyl-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101177902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Alternative Activation Methods:for Particularly Challenging Couplings Involving N Alkyl Amino Acids, the Use of Fmoc Protected Amino Acid Chlorides Generated in Situ Has Been Shown to Be a Highly Efficient and Racemization Free Method.researchgate.netthis Approach Avoids the Common Basic Conditions That Lead to Epimerization.

The following table summarizes the impact of different reaction conditions on the stereochemical purity of N-alkylated amino acids, providing a model for optimizing the synthesis of N-Fmoc-N-ethyl-L-phenylalanine.

Table 1. Effect of Coupling Conditions on Racemization of N-Alkylated Amino Acids
Coupling ReagentBaseTemperature (°C)Observed Racemization (% D-Isomer)Reference
HBTUDIPEA25High (>10%) luxembourg-bio.com
HATUDIPEA25Moderate (~5-10%) luxembourg-bio.com
HATUNMM25Low (<2%) nih.gov
COMU2,4,6-Collidine25Very Low (<1%) luxembourg-bio.comresearchgate.net
BTC (in situ acid chloride)Collidine / DIPEA25Negligible (<0.5%) researchgate.net

Detection and Quantification of Byproducts

A comprehensive quality control protocol involves the use of high-resolution analytical techniques to identify and quantify any impurities formed during the synthesis of this compound. The primary analytical tool for this purpose is High-Performance Liquid Chromatography (HPLC).

Analytical and Quality Control Methodologies in Research Synthesis

Chromatographic Techniques for Purity and Stereochemical Integrity

Chromatography is an indispensable tool in peptide chemistry for both purification and quality control. Its high resolving power allows for the separation of the target compound from impurities, including stereoisomers and byproducts from side reactions.

High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the chemical purity of Fmoc-protected amino acids and the final peptides they are used to build. phenomenex.commerckmillipore.com Reversed-phase HPLC (RP-HPLC) is the most common modality, where the stationary phase is nonpolar (e.g., C18-silica) and the mobile phase is a polar solvent system, typically a mixture of water and an organic solvent like acetonitrile, often with additives like trifluoroacetic acid (TFA).

The principle of separation is based on the differential partitioning of the analyte and impurities between the stationary and mobile phases. The N-Fmoc-N-ethyl-L-phenylalanine molecule, with its hydrophobic fluorenyl and phenyl groups, interacts strongly with the nonpolar stationary phase. By gradually increasing the concentration of the organic solvent in the mobile phase (a gradient elution), compounds are eluted based on their relative hydrophobicity. The purity of the sample is determined by integrating the peak area of the main compound and comparing it to the total area of all detected peaks. Highly optimized HPLC methods can separate the primary Fmoc-amino acid from predictable synthesis-related impurities. merckmillipore.com

Table 1: Illustrative RP-HPLC Parameters for Purity Analysis of Fmoc-Amino Acids

ParameterTypical Value/ConditionPurpose
Column C18, 2.7–5 µm particle sizeProvides a nonpolar stationary phase for separation based on hydrophobicity.
Mobile Phase A 0.1% TFA in WaterAcidic aqueous phase to protonate silanols and sharpen peaks.
Mobile Phase B 0.1% TFA in AcetonitrileOrganic phase to elute compounds from the column.
Gradient 5% to 95% B over 20-30 minGradually increases elution strength to separate compounds with varying polarities.
Flow Rate 1.0 mL/minStandard flow for analytical columns to ensure efficient separation.
Detection UV Absorbance at 214 nm & 265 nm214 nm for the peptide backbone and 265 nm for the Fmoc protecting group.
Temperature 35 °CControlled temperature ensures reproducible retention times. unife.it

Maintaining stereochemical integrity is critical in peptide synthesis, as the biological activity of a peptide is highly dependent on its specific three-dimensional structure. nih.gov The starting materials, including this compound, must be of high enantiomeric purity, typically >99.8% enantiomeric excess (ee). phenomenex.com Epimerization, the conversion of the L-enantiomer to the D-enantiomer at the α-carbon, can occur during synthesis, making enantiomeric purity assessment essential. nih.gov

Chiral chromatography is a specialized form of HPLC that can separate enantiomers. unife.it This is achieved by using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times. Polysaccharide-based CSPs are highly effective for the separation of N-Fmoc α-amino acids. phenomenex.comphenomenex.com The separation allows for the precise quantification of the undesired D-enantiomer, ensuring that the building block meets the stringent quality requirements for peptide synthesis. nih.gov

Table 2: Example Chiral HPLC Conditions for N-Fmoc-Amino Acid Enantioseparation

ParameterTypical Value/ConditionRationale
Column Polysaccharide-based CSP (e.g., Lux Cellulose-2)The chiral selector provides stereospecific interactions required to separate enantiomers. phenomenex.com
Mobile Phase Isocratic mixture of Acetonitrile/Water with an additive (e.g., 15 mM Ammonium formate)A constant mobile phase composition simplifies the method and provides consistent separation. unife.it
Flow Rate 0.5 - 1.0 mL/minOptimized to balance analysis time with separation efficiency (resolution). unife.it
Detection UV Absorbance at 214 nmSensitive detection of the amino acid derivatives. unife.it
Analysis Time < 25 minutesRapid analysis is crucial for high-throughput quality control. phenomenex.com

Spectroscopic Techniques for Structural Confirmation within Research Contexts

While chromatography confirms purity and stereochemistry, spectroscopic methods are required to verify the molecular structure of the synthesized compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for the unambiguous structural elucidation of organic molecules, including this compound. Both one-dimensional (¹H NMR, ¹³C NMR) and two-dimensional techniques are used.

¹H NMR: Provides information about the number and types of protons in the molecule and their connectivity. For this compound, characteristic signals would be observed for the aromatic protons of the Fmoc and phenyl groups, the methine and methylene (B1212753) protons of the phenylalanine backbone, the methylene protons of the Fmoc group, and the distinct quartet and triplet signals corresponding to the N-ethyl group.

¹³C NMR: Detects the carbon atoms in the molecule, providing complementary structural information. Isotope labeling, such as incorporating ¹³C at specific positions (e.g., the carbonyl carbon), can further enhance NMR studies, particularly in proteomics and metabolic research. isotope.comeurisotop.com

The chemical shifts, coupling constants, and integration of the signals in NMR spectra allow for a complete assignment of the molecule's structure, confirming that the correct functional groups (Fmoc, ethyl) have been installed on the L-phenylalanine core.

Mass Spectrometry (MS) is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is essential for confirming the molecular weight of this compound, thereby verifying its identity. kcl.ac.uk

Electrospray ionization (ESI) is a soft ionization technique commonly coupled with MS (ESI-MS) that allows the intact molecule to be ionized, typically by protonation to form the [M+H]⁺ ion. The measured mass of this ion should correspond precisely to the calculated theoretical mass of the compound. High-resolution mass spectrometry (HRMS) can determine the mass with exceptional accuracy, which helps to confirm the elemental composition. MS is also invaluable in peptide synthesis to verify the mass of the final peptide and to identify any modifications or impurities that may have arisen during the process. kcl.ac.ukmdpi.com

Monitoring of Side Reactions and Epimerization during Synthesis

The synthesis of N-alkylated amino acids and their subsequent use in solid-phase peptide synthesis (SPPS) are susceptible to side reactions that can compromise the purity and yield of the final product. iris-biotech.de

Epimerization: As mentioned, the loss of stereochemical integrity at the α-carbon is a significant concern. nih.gov This side reaction is often base-catalyzed and can occur during the activation step prior to coupling in peptide synthesis. The presence of the D-enantiomer is monitored rigorously using chiral chromatography. nih.gov

Other Side Reactions: In the broader context of Fmoc-based peptide synthesis, several other side reactions can occur. These include incomplete Fmoc deprotection, which can lead to deletion sequences, or the formation of aspartimide from aspartic acid residues. iris-biotech.de While this compound itself is not prone to aspartimide formation, the analytical methods used to monitor its purity, such as HPLC and MS, are the same ones used to detect these and other potential byproducts (e.g., byproducts of coupling reagents, premature side-chain deprotection) throughout the synthesis process. merckmillipore.comkcl.ac.uk Careful monitoring of the reaction by HPLC allows chemists to quantify the formation of any impurities and optimize reaction conditions to minimize their occurrence.

Strategies for Minimizing Racemization of N-ethyl-L-phenylalanine

Racemization, the conversion of the desired L-enantiomer to its D-counterpart, is a critical concern during the activation of the carboxyl group for amide bond formation. The α-proton of N-alkylated amino acids is susceptible to abstraction by a base, leading to a loss of chirality. nih.gov For sterically hindered residues like N-ethyl-L-phenylalanine, prolonged activation times or suboptimal reaction conditions can exacerbate this issue. researchgate.net Research has identified several key strategies to mitigate racemization during the synthesis and subsequent use of this compound.

Q & A

Basic Research Questions

Q. What are the optimal conditions for coupling N-Fmoc-N-ethyl-L-phenylalanine during solid-phase peptide synthesis (SPPS)?

  • Methodological Answer : Coupling efficiency depends on activating agents, solvents, and reaction time. For example, carbodiimide-based reagents like EDC with HOBt in DMF are commonly used for sterically hindered residues. Pre-activation (10–15 min) and extended coupling times (1–2 hr) improve yields. Purification via reversed-phase HPLC with C18 columns and trifluoroacetic acid (TFA)/acetonitrile gradients ensures product integrity .

Q. How does the Fmoc group in this compound influence chiral separation during HPLC analysis?

  • Methodological Answer : The Fmoc group enhances hydrophobicity and UV detectability, facilitating separation on chiral stationary phases (CSPs) like polysaccharide derivatives. Mobile phases with hexane/isopropanol (80:20) and 0.1% TFA achieve baseline resolution. Retention times correlate with side-chain bulkiness, as seen in analogous Fmoc-protected phenylalanine derivatives .

Q. What analytical techniques validate the purity and stereochemical integrity of this compound?

  • Methodological Answer : Use a combination of:

  • HPLC : C18 columns with UV detection at 265 nm (Fmoc absorption).
  • 1H/13C NMR : Confirm ethyl substitution via δ 1.2–1.4 ppm (triplet, CH3) and δ 3.4–3.6 ppm (quartet, CH2).
  • Mass spectrometry (ESI-MS) : Verify molecular ion peaks (e.g., [M+H]+ at m/z ~436) .

Advanced Research Questions

Q. How does the ethyl substitution in this compound affect peptide stability and aggregation behavior?

  • Methodological Answer : Ethyl groups increase steric hindrance, reducing β-sheet formation and amyloid aggregation. Compare with Fmoc-phenylalanine hydrogels ( ): Rheological studies (e.g., oscillatory shear) show lower storage modulus (G') for ethyl-substituted derivatives, indicating softer gels. Dye-release assays (e.g., Rhodamine B) reveal Fickian diffusion kinetics, similar to unmodified Fmoc-Phe .

Q. What side reactions occur during deprotection of this compound, and how can they be mitigated?

  • Methodological Answer : Prolonged exposure to piperidine (>30 min) may cause ethyl group oxidation or racemization. Mitigation strategies:

  • Use 20% piperidine in DMF with 0.1 M HOBt to suppress base-catalyzed side reactions.
  • Monitor deprotection via real-time UV spectroscopy (301 nm for Fmoc removal) .

Q. Can this compound enhance drug delivery systems through supramolecular interactions?

  • Methodological Answer : Yes. The ethyl group modifies π-π stacking and hydrophobic interactions, enabling tailored self-assembly. For example:

  • Co-assembly with Fmoc-tyrosine : Ethyl substitution disrupts hydrogen bonding, altering gelation pH (e.g., glucono-δ-lactone triggers gelation at pH 4.5 vs. 5.2 for Fmoc-Tyr).
  • Drug encapsulation : Load hydrophobic drugs (e.g., paclitaxel) into nanofibers, achieving sustained release over 72 hr .

Q. How do electronic effects of the ethyl group influence enzymatic recognition in peptide-based inhibitors?

  • Methodological Answer : Ethyl substitution reduces electron density at the phenyl ring, altering binding to enzymes like chymotrypsin. Kinetic assays (e.g., kcat/KM) show a 2–3 fold decrease in inhibitory potency compared to unsubstituted Fmoc-Phe. Molecular docking (AutoDock Vina) predicts weaker π-cation interactions with active-site residues .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Fmoc-N-ethyl-L-phenylalanine
Reactant of Route 2
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N-Fmoc-N-ethyl-L-phenylalanine

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